2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide
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Description
The compound is a complex organic molecule with several functional groups, including an indene group, a piperazine group, and an acetamide group. Indene is a polycyclic hydrocarbon that is often used in the synthesis of various pharmaceuticals and other organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals, especially antiparasitic medications . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indene group would provide a rigid, planar structure, while the piperazine and acetamide groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make the compound soluble in polar solvents .Safety and Hazards
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-22(2,15-26)8-5-9-23-20(27)14-19-21(28)24-10-11-25(19)18-12-16-6-3-4-7-17(16)13-18/h3-4,6-7,18-19,26H,5,8-15H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDOWDAEOPPPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCNC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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